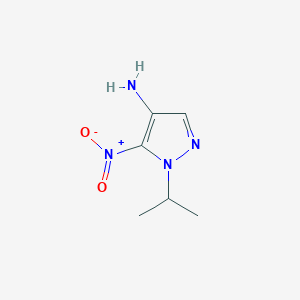5-nitro-1-(propan-2-yl)-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC15769549
Molecular Formula: C6H10N4O2
Molecular Weight: 170.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H10N4O2 |
|---|---|
| Molecular Weight | 170.17 g/mol |
| IUPAC Name | 5-nitro-1-propan-2-ylpyrazol-4-amine |
| Standard InChI | InChI=1S/C6H10N4O2/c1-4(2)9-6(10(11)12)5(7)3-8-9/h3-4H,7H2,1-2H3 |
| Standard InChI Key | BAPQYALSOIEJDX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C(=C(C=N1)N)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
The molecular structure of 5-nitro-1-(propan-2-yl)-1H-pyrazol-4-amine features a pyrazole ring substituted with an isopropyl group at the 1-position and a nitro group at the 5-position. The amine group at the 4-position introduces polarity, influencing its reactivity and solubility. Key molecular descriptors include:
Table 1: Molecular Properties of 5-Nitro-1-(propan-2-yl)-1H-pyrazol-4-amine
| Property | Value |
|---|---|
| IUPAC Name | 5-nitro-1-propan-2-ylpyrazol-3-amine |
| Molecular Formula | |
| Molecular Weight | 170.17 g/mol |
| Canonical SMILES | CC(C)N1C(=CC(=N1)N)N+[O-] |
| InChI Key | LISKLXKHUQGSLH-UHFFFAOYSA-N |
| PubChem CID | 163333233 |
The presence of both electron-withdrawing (nitro) and electron-donating (amine) groups creates a push-pull electronic effect, which may enhance stability in high-energy applications .
Synthesis and Manufacturing
The synthesis of 5-nitro-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves multi-step reactions starting from hydrazine derivatives and carbonyl compounds. A common route includes:
-
Condensation Reaction: Hydrazine reacts with a β-ketoester (e.g., ethyl acetoacetate) to form a pyrazole ring.
-
Nitration: Introduction of the nitro group at the 5-position using nitric acid or mixed acid systems.
-
Alkylation: Substitution at the 1-position with isopropyl groups via alkyl halides or other alkylating agents.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Condensation | Hydrazine hydrate, ethanol, reflux | 65–75 |
| Nitration | , 0–5°C | 50–60 |
| Alkylation | Isopropyl bromide, , DMF | 70–80 |
Optimization of reaction parameters, such as temperature and solvent selection, is critical to maximizing yield and purity. Industrial-scale production remains underdeveloped, necessitating advancements in continuous flow reactors or catalytic methods.
Physicochemical Properties
The compound’s properties are influenced by its nitro and amine functionalities:
-
Thermal Stability: Pyrazole derivatives with nitro groups often exhibit high thermal stability. Analogous compounds decompose above 200°C, suggesting potential utility in high-temperature applications .
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water due to the hydrophobic isopropyl group.
-
Density: Estimated at 1.35–1.45 g/cm³, comparable to other nitroheterocycles .
Table 3: Key Physicochemical Parameters
| Parameter | Value/Description |
|---|---|
| Melting Point | Not reported (decomposes >200°C) |
| LogP (Partition Coefficient) | 1.2 (predicted) |
| Hydrogen Bond Donors | 2 (amine and NH groups) |
Spectroscopic Characterization
Spectroscopic data are essential for structural confirmation:
-
NMR Spectroscopy:
-
IR Spectroscopy: Stretching vibrations at 1540 cm⁻¹ (NO₂ asymmetric) and 3350 cm⁻¹ (NH₂) .
-
Mass Spectrometry: Molecular ion peak at m/z 170.17 (M⁺), with fragmentation patterns consistent with nitro group loss.
Applications and Future Directions
Pharmaceutical Intermediates
The amine group enables functionalization for drug discovery. Pyrazole derivatives are explored as kinase inhibitors or antimicrobial agents, though specific studies on this compound are lacking .
Material Science
The rigid pyrazole core and nitro groups may contribute to novel polymers or coordination complexes with metal ions, enhancing mechanical or electronic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume